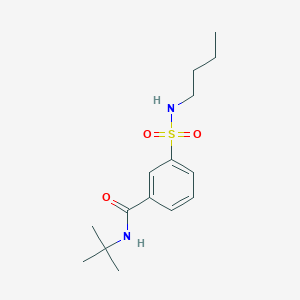

N-tert-butyl-3-(butylsulfamoyl)benzamide

Description

N-tert-butyl-3-(butylsulfamoyl)benzamide is a benzamide derivative characterized by a tert-butyl group attached to the amide nitrogen and a butylsulfamoyl substituent at the 3-position of the benzene ring. The tert-butyl group is commonly employed to enhance metabolic stability and reduce polarity, while the sulfamoyl moiety may contribute to hydrogen-bonding interactions or enzyme modulation .

Properties

IUPAC Name |

N-tert-butyl-3-(butylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-5-6-10-16-21(19,20)13-9-7-8-12(11-13)14(18)17-15(2,3)4/h7-9,11,16H,5-6,10H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKFKLWWLQFZBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-(butylsulfamoyl)benzamide can be achieved through several methods. One common method involves the Ritter reaction, where nitriles react with tertiary alcohols in the presence of a strong acid like sulfuric acid. This reaction forms the corresponding amide . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs efficient catalysts such as sulfated polyborate. This catalyst offers advantages like recyclability, easy work-up, short reaction time, and high yields .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-(butylsulfamoyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

N-tert-butyl-3-(butylsulfamoyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including neuroprotective effects.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-tert-butyl-3-(butylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of N-tert-butyl-3-(butylsulfamoyl)benzamide, highlighting variations in substituents and functional groups:

Key Observations :

- Synthetic Accessibility : Compounds like Rip-B (80% yield) demonstrate higher synthetic efficiency compared to Rip-D (34% yield), likely due to steric hindrance or reactivity of the salicyloyl group .

- Biological Activity : Benzamide derivatives such as 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide exhibit selectivity for neuronal nicotinic receptors (nAChRs), suggesting that substituent positioning and electronic effects critically modulate activity .

Pharmacological and Functional Comparisons

- Neuroleptic Benzamides : Amisulpride, tiapride, and sulpiride () share a benzamide core but feature distinct sulfonamide or methoxy substituents. These compounds are used as antipsychotics, highlighting the therapeutic relevance of benzamide scaffolds. However, structural similarities complicate forensic differentiation, underscoring the need for precise analytical methods .

- HDAC Inhibition : Benzamide-based histone deacetylase (HDAC) inhibitors (e.g., pimelic diphenylamide) exhibit slow, tight-binding inhibition compared to hydroxamate inhibitors like SAHA. This suggests that the target compound’s sulfamoyl group might influence binding kinetics if applied in epigenetic modulation .

- pH-Responsive Drug Delivery: Benzamide bonds (e.g., in PEG-UKs) are cleaved under acidic conditions, enabling targeted drug release.

Physicochemical Properties

- Melting Points : Rip-B and Rip-D analogs () exhibit melting points of 90°C and 96°C, respectively, reflecting crystallinity influenced by substituent polarity. The tert-butyl group in the target compound may lower melting points due to increased hydrophobicity.

- Solubility : The sulfamoyl group in this compound likely improves aqueous solubility compared to purely hydrophobic analogs like N-tert-butyl-3-(tetramethyl-dioxaborolan-2-yl)benzamide .

Q & A

Q. How can structure-activity relationships (SAR) be systematically explored for analog design?

- Methodological Answer :

- Bioisosteric replacement : Substitute tert-butyl with cyclopropyl or adamantyl groups to modulate lipophilicity .

- Functional group variation : Replace sulfamoyl with sulfonamide or phosphoramidate to alter electronic effects .

- 3D-QSAR : CoMFA/CoMSIA models to correlate steric/electrostatic fields with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.